1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol
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Description
1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C14H21Cl2N3O and its molecular weight is 318.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact withPARP1 , a protein involved in DNA repair and programmed cell death, and serotonin receptors , which play a crucial role in mood regulation.
Mode of Action
Similar compounds have been found to inhibit the catalytic activity ofPARP1 and affect serotonin levels by interacting with 5-HT receptors .
Biochemical Pathways
The interaction withPARP1 suggests potential involvement in DNA repair pathways and apoptotic pathways . The interaction with serotonin receptors suggests potential involvement in neurotransmitter signaling pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacological properties
Result of Action
Similar compounds have been found to enhance the cleavage ofPARP1 , enhance the phosphorylation of H2AX , and increase CASPASE 3/7 activity , suggesting potential effects on cell survival and apoptosis.
Properties
IUPAC Name |
1-[4-(2-amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2N3O/c1-14(2,20)9-18-3-5-19(6-4-18)13-8-11(16)10(15)7-12(13)17/h7-8,20H,3-6,9,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGWBGHTOQKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC(=C(C=C2N)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.